5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid
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Overview
Description
5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-methoxyphenylpyrimidine. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include refluxing in ethanol or methanol and using a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)pyrimidine-2-methanol.
Substitution: 5-(2-Halophenyl)pyrimidine-2-carboxylic acid or 5-(2-Aminophenyl)pyrimidine-2-carboxylic acid.
Scientific Research Applications
5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid
- 2-Methoxypyrimidine-5-carboxylic acid
- 2-(2-(Diethylamino)ethoxy)-5-methoxyphenyl analogs
Uniqueness
5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)8-6-13-11(12(15)16)14-7-8/h2-7H,1H3,(H,15,16) |
InChI Key |
GJCDLRWDGKOEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
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